Product packaging for 2-Fluoro-4-thiocyanatoaniline(Cat. No.:CAS No. 14512-85-7)

2-Fluoro-4-thiocyanatoaniline

Cat. No.: B079328
CAS No.: 14512-85-7
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-thiocyanatoaniline is a versatile and high-value aromatic building block specifically designed for advanced chemical synthesis and drug discovery research. This compound features a unique molecular architecture, integrating a nucleophilic aniline group, an electron-withdrawing fluorine substituent, and a highly reactive thiocyanate functional group. This combination makes it an invaluable precursor for the synthesis of diverse heterocyclic systems, particularly benzothiazoles and other sulfur-containing scaffolds, which are privileged structures in medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical intermediate in the development of potential pharmacologically active compounds. Researchers utilize this compound to explore structure-activity relationships (SAR), to create targeted libraries for high-throughput screening, and to develop novel materials with specific electronic or optical properties. Its primary mechanism of action in research contexts revolves around its role as a synthetic handle; the thiocyanate group can participate in various cyclization reactions or serve as a precursor to thiols, while the aniline group enables diazotization and subsequent functionalization. This reagent is intended for use by qualified laboratory professionals in controlled research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2S B079328 2-Fluoro-4-thiocyanatoaniline CAS No. 14512-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-3-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHGFNIWGHYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402307
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14512-85-7
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Fluoro-4-thiocyanatoaniline. The information is compiled from various chemical data sources and scientific literature, offering a valuable resource for those involved in chemical research and drug development.

Core Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known and predicted properties, along with data for structurally similar compounds to provide context.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Amino-3-fluorophenyl thiocyanate[1][2]
CAS Number 14512-85-7[3][4]
Molecular Formula C₇H₅FN₂S[2][3][4]
Molecular Weight 168.19 g/mol [3][4][5]
Canonical SMILES C1=CC(=C(C=C1SC#N)F)N[2]
InChI Key RPLHGFNIWGHYMX-UHFFFAOYSA-N[2]
Table 2: Physical Properties
PropertyValueSource
Boiling Point 285.2 °C at 760 mmHg[1]
Density 1.37 g/cm³[1]
Flash Point 126.3 °C[1]
Melting Point Data not availableN/A
Solubility Data not availableN/A

Note: The melting point of the structurally related compound 2-Nitro-4-thiocyanatoaniline is reported as 113 °C.[6][7] The solubility of 2-Nitro-4-thiocyanatoaniline is described as sparingly soluble in water.[8]

Chemical Structure and Spectroscopic Data

The structure of this compound consists of an aniline ring substituted with a fluorine atom at position 2 and a thiocyanate group at position 4.

While specific spectroscopic data (NMR, IR, MS) for this compound is not publicly available, several chemical suppliers indicate its availability upon request.[9] Analysis of the structurally similar 2-Chloro-4-thiocyanatoaniline by IR spectroscopy shows characteristic peaks at 2155 cm⁻¹ (-SCN), and 3300-3430 cm⁻¹ (-NH₂). Mass spectrometry (EI) shows a molecular ion peak [M⁺] at m/z 184.[10]

Experimental Protocols: Proposed Synthesis

Reaction: Electrophilic thiocyanation of 2-fluoroaniline.

Reagents and Materials:

  • 2-Fluoroaniline

  • Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, filtration apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoroaniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted salts and acetic acid.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

Mandatory Visualizations

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2-Fluoroaniline 2-Fluoroaniline Mixing Mixing in Glacial Acetic Acid 2-Fluoroaniline->Mixing Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->Mixing Bromine Bromine Bromine->Mixing Reaction Electrophilic Thiocyanation Mixing->Reaction Precipitation Precipitation in Water Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

There is currently no specific research on the biological activity or signaling pathways of this compound in the public domain. However, the structural motifs present in the molecule—a substituted aniline and a thiocyanate group—are found in various biologically active compounds.

Aryl thiocyanates are known precursors to many bioactive compounds.[10] The thiocyanate group itself can be a pharmacophore or a precursor to other sulfur-containing functional groups. For example, some organic thiocyanates have demonstrated antimicrobial activity.[13] The aniline moiety is a common scaffold in medicinal chemistry.

Given the presence of these functional groups, this compound could be investigated for a range of biological activities, including but not limited to:

  • Antimicrobial Activity: Many sulfur-containing compounds and some anilines exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The electrophilic nature of the thiocyanate carbon and the overall electronic properties of the molecule could lend themselves to interactions with enzyme active sites. Covalent enzyme inhibition by targeting non-catalytic serine residues with fluorosulfate-containing inhibitors has been demonstrated, suggesting a potential avenue for related functionalities.[14]

A hypothetical signaling pathway illustrating a potential mechanism of action, such as enzyme inhibition, is presented below. This is a generalized representation and has not been experimentally validated for this compound.

G Hypothetical Signaling Pathway: Enzyme Inhibition Compound This compound Binding Binding to Active Site Compound->Binding Target_Enzyme Target Enzyme (e.g., Kinase, Protease) Target_Enzyme->Binding Cellular_Process Cellular Process (e.g., Proliferation, Survival) Target_Enzyme->Cellular_Process promotes Inhibition Enzyme Inhibition Binding->Inhibition Blockage Blockage of Downstream Signaling Inhibition->Blockage prevents phosphorylation/ cleavage Downstream_Substrate Downstream Substrate Downstream_Substrate->Target_Enzyme normal interaction Blockage->Cellular_Process inhibits

Caption: Hypothetical enzyme inhibition pathway for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental dataset is not yet available in the public literature, this guide provides a solid foundation of its known chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological relevance based on its structural features. Further research is warranted to fully characterize this molecule and explore its applications.

References

Spectroscopic and Analytical Profile of 2-Fluoro-4-thiocyanatoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 2-Fluoro-4-thiocyanatoaniline (CAS No. 14512-85-7).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document compiles predicted spectroscopic data based on analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents logical workflows for its synthesis and analysis.

Core Compound Information

PropertyValueReference
CAS Number 14512-85-7[1][2][3]
Molecular Formula C7H5FN2S[1][4]
Molecular Weight 168.19 g/mol [1][4]
Synonyms (4-amino-3-fluorophenyl) thiocyanate[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR spectrum would feature signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine, amino, and thiocyanate groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.8 - 7.0ddJ(H-F) ≈ 10-12, J(H-H) ≈ 2-3
H-57.1 - 7.3dddJ(H-H) ≈ 8-9, J(H-H) ≈ 2-3, J(H-F) ≈ 1-2
H-66.6 - 6.8tJ(H-H) ≈ 8-9
-NH₂3.5 - 4.5br sN/A

Predicted based on data from analogous compounds.[5][7]

Predicted ¹³C NMR Data

The carbon spectrum is predicted to show seven distinct signals, with the carbon attached to the fluorine exhibiting a large coupling constant.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)135 - 140 (d, J(C-F) ≈ 10-15 Hz)
C-2 (-F)150 - 155 (d, J(C-F) ≈ 240-250 Hz)
C-3115 - 120 (d, J(C-F) ≈ 20-25 Hz)
C-4 (-SCN)105 - 110
C-5125 - 130
C-6115 - 120
-SCN110 - 115

Predicted based on data from analogous compounds.[5][6][7]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for the amine, thiocyanate, and aromatic functionalities.

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
N-H Stretch3300 - 3500Amine stretching
C≡N Stretch2140 - 2160Thiocyanate stretching
C=C Stretch1500 - 1600Aromatic ring stretching
C-F Stretch1100 - 1250Fluoroaromatic stretching
C-N Stretch1250 - 1350Amine stretching

The thiocyanate stretch is a particularly strong and sharp indicator.[7][8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry should confirm the molecular weight and provide insights into the fragmentation pattern.

IonPredicted m/zNotes
[M+H]⁺ 169.02303Predicted monoisotopic mass for the protonated molecule.[9]
[M]⁺˙ 168.01575Molecular ion peak.[9]
Fragments Loss of -SCN, -HCN, -NH₂

Predicted data from PubChemLite.[9]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A common method for solid samples is the KBr pellet technique.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

    • Place the powder into a pellet die.

    • Press the die under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[10]

  • IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the separation and mass analysis of the compound.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Prepare a series of dilutions for calibration standards.

    • For analysis in complex matrices (e.g., biological fluids), a protein precipitation or liquid-liquid extraction step may be necessary.[11][13]

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

    • Analysis Mode: Full scan mode to identify the molecular ion, followed by tandem MS (MS/MS) to characterize fragmentation for quantitative analysis.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product 2_Fluoroaniline 2-Fluoroaniline Reaction C-H Thiocyanation 2_Fluoroaniline->Reaction Thiocyanating_Reagent Thiocyanating Reagent (e.g., NH4SCN) Thiocyanating_Reagent->Reaction Oxidant Oxidant (e.g., K2S2O8) Oxidant->Reaction Quenching Reaction Quenching Reaction->Quenching 1. Extraction Extraction Quenching->Extraction 2. Purification Chromatography Extraction->Purification 3. Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

analysis_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_outcome Outcome Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Verified_Structure Verified Structure and Purity Structure_Elucidation->Verified_Structure Purity_Assessment->Verified_Structure

Caption: A logical workflow for the comprehensive spectroscopic analysis of the target compound.

References

A Technical Guide to Determining the Solubility Profile of 2-Fluoro-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the solubility profile of the chemical compound 2-Fluoro-4-thiocyanatoaniline. Given the absence of readily available public data on its solubility, this document outlines a detailed experimental protocol based on the widely accepted "shake-flask" method for determining thermodynamic solubility. Adherence to this methodology will enable researchers to generate reliable and reproducible solubility data in a variety of common laboratory solvents.

The determination of a compound's solubility is a critical step in early-stage drug discovery and chemical research.[1] Poor solubility can significantly impede in vitro testing, leading to unreliable results and increased development costs.[1] Furthermore, it can negatively impact bioavailability and other crucial pharmacokinetic parameters.[1] This guide distinguishes between two primary types of solubility measurements:

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent, typically DMSO, and then diluting it into an aqueous buffer.[1][2][3] It is a high-throughput method often used for rapid screening in early drug discovery.[1][4]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid state.[2][5][6] This method, which is the focus of this guide, is considered the "true solubility" and is crucial for formulation and lead optimization stages.[1][6]

Data Presentation: Solubility Profile

The following table structure should be used to systematically record and compare the quantitative solubility data for this compound across a range of solvents. This standardized format facilitates clear comparison and analysis.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
Polar Protic Water25
Methanol25
Ethanol25
Isopropanol25
Polar Aprotic Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetone25
Non-Polar Hexane25
Toluene25
Dichloromethane (DCM)25
Diethyl Ether25

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the thermodynamic solubility of this compound. This method involves creating a saturated solution and allowing it to reach equilibrium before measuring the concentration of the dissolved solute.

2.1 Materials and Equipment

  • This compound (solid powder)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

2.2 Procedure

  • Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution of known concentration (e.g., 10 mM).[2] This stock will be used to prepare a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed and equilibrium can be achieved.[2]

  • Solvent Addition: To each vial containing the excess solid, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period, typically between 24 and 72 hours, to ensure that equilibrium is reached.[1][2]

  • Phase Separation: After the incubation period, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed.[1]

  • Filtration: Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining microscopic particles.[2][4][7] This step is critical to prevent artificially high concentration readings.

  • Quantification:

    • Prepare a series of calibration standards by diluting the stock solution to several known concentrations.

    • Analyze the calibration standards using a suitable analytical method like HPLC-UV or LC-MS to generate a calibration curve.[1][2]

    • Analyze the filtered supernatant from each solvent under the same conditions.

    • Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.[8] This concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Solubility_Workflow start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock add_solid Add Excess Solid Compound to Vials start->add_solid prep_cal Create Calibration Curve Standards via Dilution prep_stock->prep_cal analyze Analyze Samples & Standards (HPLC-UV or LC-MS) prep_cal->analyze add_solvent Add Known Volume of Test Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (24-72h at Constant Temp) add_solvent->equilibrate separate Separate Solid/Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Fluoro-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Fluoro-4-thiocyanatoaniline, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Anilines and Thiocyanates

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Similarly, the thiocyanate group serves as a versatile synthetic handle and has been identified as a key pharmacophore in various therapeutic agents. This compound combines these two important functional groups, making it a valuable building block for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research.

While specific details regarding the initial discovery of this compound are not extensively documented in publicly available literature, its emergence is likely linked to the broader exploration of fluorinated and thiocyanated aromatic compounds as scaffolds for drug candidates and functional materials. The compound is commercially available from several chemical suppliers, indicating that its synthesis is an established, albeit potentially proprietary, process.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 14512-85-7
Molecular Formula C₇H₅FN₂S
Molecular Weight 168.19 g/mol
Appearance Not specified in literature (likely a solid)
Predicted XlogP 2.0

Data sourced from PubChem.[4]

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Thiocyanation

The direct thiocyanation of 2-fluoroaniline is the most likely route to this compound. The amino group of the aniline is an activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance from the fluorine atom at the 2-position, the para position is the favored site for substitution.

A general method for the thiocyanation of anilines involves the in-situ generation of thiocyanogen ((SCN)₂) or a related electrophilic thiocyanating agent.[5] This can be achieved using a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an oxidizing agent.

SynthesisWorkflow cluster_start Inputs Start Starting Materials 2-Fluoroaniline 2-Fluoroaniline Start->2-Fluoroaniline Reagents Thiocyanation Reagents KSCN_or_NH4SCN KSCN or NH4SCN Reagents->KSCN_or_NH4SCN Oxidizing_Agent Oxidizing Agent (e.g., Bromine, (NH4)2S2O8) Reagents->Oxidizing_Agent Solvent Solvent (e.g., Acetic Acid, Methanol) Reagents->Solvent Reaction Electrophilic Thiocyanation Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Dilute Purification Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product Characterization Spectroscopic Analysis Product->Characterization Confirm Structure 2-Fluoroaniline->Reaction KSCN_or_NH4SCN->Reaction Oxidizing_Agent->Reaction Solvent->Reaction Applications cluster_drug Drug Discovery cluster_materials Materials Science This compound This compound Kinase_Inhibitors Kinase Inhibitors This compound->Kinase_Inhibitors Scaffold for SAR studies Antimicrobial_Agents Antimicrobial Agents This compound->Antimicrobial_Agents Potential Pharmacophore Anticancer_Agents Anticancer Agents This compound->Anticancer_Agents Precursor to Bioactive Heterocycles Organic_Semiconductors Organic Semiconductors This compound->Organic_Semiconductors Building block for π-conjugated systems Functional_Polymers Functional Polymers This compound->Functional_Polymers Monomer for Specialty Polymers

References

Known Derivatives and Analogues of 2-Fluoro-4-thiocyanatoaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemistry and potential biological significance of derivatives and analogues of 2-Fluoro-4-thiocyanatoaniline. Due to the limited publicly available data on this compound itself, this document leverages detailed information from its close structural analogue, 2-Nitro-4-thiocyanatoaniline, to infer synthetic methodologies, potential chemical transformations, and likely areas of biological interest. The guide includes detailed experimental protocols for analogous compounds, structured data tables for comparative analysis, and visualizations of synthetic workflows and potential biological investigation pathways to serve as a foundational resource for researchers in the field.

Introduction

This compound is an aromatic organic compound featuring a fluorine atom, an amino group, and a thiocyanate group attached to a benzene ring. The unique combination of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, the amino group provides a site for further functionalization, and the thiocyanate group is a precursor to various sulfur-containing moieties with known biological activities.

While direct research on this compound is sparse, extensive studies on analogous compounds, particularly 2-Nitro-4-thiocyanatoaniline, provide a robust framework for understanding its chemical reactivity and potential applications. This guide will, therefore, draw heavily on data from these analogues to provide a predictive but scientifically grounded overview.

Synthesis of Thiocyanatoanilines

The synthesis of thiocyanatoanilines is typically achieved through the electrophilic thiocyanation of anilines. Several methods have been reported for the synthesis of the analogous 2-Nitro-4-thiocyanatoaniline, which can be adapted for the preparation of this compound.

General Synthetic Protocols

Two primary methods for the thiocyanation of substituted anilines are highlighted below. These protocols, originally developed for o-nitroaniline, are presented as adaptable for 2-fluoroaniline.

Method 1: Conventional Solution-Phase Synthesis

This widely used method involves the in situ generation of thiocyanogen ((SCN)₂) which then acts as the electrophile.[1]

  • Reactants: o-nitroaniline, sodium thiocyanate (or ammonium thiocyanate), bromine.

  • Solvent: Acetic acid.

  • Procedure: A stirred mixture of the aniline and sodium thiocyanate in acetic acid is treated with a solution of bromine in acetic acid at a controlled temperature (e.g., 11-12°C).[1] The bromine oxidizes the thiocyanate anion to form thiocyanogen, which then substitutes onto the aniline ring, typically at the position para to the amino group.

Method 2: Ultrasonically Assisted Thiocyanation

This method offers a more rapid and efficient synthesis, leveraging the effects of acoustic cavitation to accelerate the reaction.[1]

  • Reactants: 2-nitroaniline, ammonium thiocyanate.

  • Catalyst: Reusable silica-supported Brønsted acid (e.g., HClO₄-SiO₂).

  • Procedure: The reaction is carried out under ultrasound irradiation. This technique has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[1]

Method 3: Mechanochemical Synthesis

A green and solvent-free approach for the thiocyanation of various aryl compounds, including anilines, has been developed using ball-milling.[2]

  • Reactants: Aryl compound, ammonium thiocyanate, ammonium persulfate.

  • Grinding Auxiliary: Silica (SiO₂).

  • Procedure: The reactants and silica are milled in a stainless-steel jar. This method is noted for its short reaction times and lack of workup.[2]

Tabulated Comparison of Synthesis Methods for 2-Nitro-4-thiocyanatoaniline
MethodReagentsCatalystSolventReaction TimeYield (%)Reference
Conventional (Reflux)o-nitroaniline, NaSCN, Br₂NoneAcetic Acid5 hours68[1]
Ultrasonic Irradiationo-nitroaniline, NH₄SCNHClO₄-SiO₂-20 minutes69[1]
Mechanochemical2-nitroaniline, NH₄SCN, (NH₄)₂S₂O₈NoneSolvent-free1 hour92[2]

Derivatives of Thiocyanatoanilines

The thiocyanate group (-SCN) is a versatile functional group that can be transformed into other sulfur-containing moieties, making thiocyanatoanilines valuable intermediates for the synthesis of a wide range of derivatives.[1]

Conversion to Thioethers

A primary transformation of the thiocyanate group is its conversion to a thiol or thiolate intermediate, which can then be alkylated or arylated to form thioethers.[1] This is a crucial step in the synthesis of various biologically active molecules, including anthelmintic drugs like albendazole, which is derived from 2-Nitro-4-(propylthio)aniline.[1]

General Reaction Scheme:

  • Reduction/Hydrolysis of Thiocyanate: The -SCN group is converted to a thiol (-SH) or thiolate (-S⁻) group.

  • Alkylation/Arylation: The resulting thiol/thiolate undergoes nucleophilic substitution with an alkyl halide or an activated aryl halide to form the corresponding thioether.

Potential Biological Activity and Structure-Activity Relationships (SAR)

While no specific biological data for this compound is available, the structural motifs present in the molecule and its analogues suggest several potential areas of therapeutic interest.

  • Antiparasitic Agents: As seen with the derivatives of 2-Nitro-4-thiocyanatoaniline being precursors to benzimidazole-based anthelmintic drugs, it is plausible that derivatives of this compound could exhibit similar antiparasitic properties.[1]

  • Antimicrobial Activity: The presence of both a thiocyanate group and a fluorinated aniline backbone suggests potential antimicrobial properties.[1]

  • Kinase Inhibitors: Many aniline derivatives are known to be kinase inhibitors, and the introduction of fluorine can enhance binding affinity and selectivity.

  • Structure-Activity Relationship (SAR): SAR studies on related aniline derivatives have shown that the nature and position of substituents on the aniline ring significantly influence biological activity.[3][4] For derivatives of this compound, key areas for SAR exploration would include modifications of the amino group (e.g., acylation, alkylation) and transformations of the thiocyanate group.

Experimental Protocols (Adapted from Analogues)

The following are detailed experimental protocols for the synthesis of thiocyanatoanilines, adapted from literature on analogous compounds. These serve as a starting point for the synthesis of this compound and its derivatives.

General Procedure for Mechanochemical Synthesis of Aryl Thiocyanates[2]
  • An aryl compound (0.2 mmol) is added to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings (7 mm diameter) and 0.15 g of SiO₂ (230–400 mesh).

  • The mixture is milled at 25 Hz for 2.0 minutes.

  • Ammonium thiocyanate (1.5 equiv, 0.3 mmol) and ammonium persulfate (1.5 equiv, 0.3 mmol) are added to the jar.

  • The mixture is milled for an additional 1.0 hour at 25 Hz.

  • The crude product is purified by column chromatography.

Characterization Data for Analogous Compounds[2]
  • 4-Thiocyanatoaniline (3a):

    • Appearance: Brown solid

    • ¹H NMR (300 MHz, CDCl₃): δ 3.96 (s, 2H, NH), 6.67 (d, J = 8 Hz, 2H), 7.35 (d, J = 8 Hz, 2H).

    • ¹³C NMR (75 MHz, CDCl₃): δ 109.6 (C4), 112.3 (SCN), 116 (C2,6), 134.4 (C3,5), 148.8 (C1).

  • 2-Nitro-4-thiocyanatoaniline (3b):

    • Appearance: Yellow solid

    • ¹H NMR (400 MHz, CDCl₃): δ 6.38 (s, 2H, NH), 6.91 (d, J = 8.8 Hz, 2H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H), 7.79 (d, J = 2.4 Hz, 1H).

Visualizations

Synthetic Workflow for Thiocyanatoanilines

Synthetic_Workflow cluster_start Starting Materials cluster_methods Thiocyanation Methods Aniline Substituted Aniline (e.g., 2-Fluoroaniline) Conventional Conventional Solution-Phase Aniline->Conventional Ultrasonic Ultrasonic Assisted Aniline->Ultrasonic Mechanochemical Mechanochemical (Solvent-free) Aniline->Mechanochemical ThiocyanateSource Thiocyanate Source (e.g., NaSCN, NH4SCN) ThiocyanateSource->Conventional ThiocyanateSource->Ultrasonic ThiocyanateSource->Mechanochemical Product 2-Substituted-4-thiocyanatoaniline Conventional->Product Ultrasonic->Product Mechanochemical->Product Derivatives Further Derivatives (e.g., Thioethers) Product->Derivatives

Caption: General synthetic workflow for the preparation of thiocyanatoanilines.

Potential Areas for Biological Investigation

Biological_Investigation Core This compound Derivatives Antiparasitic Antiparasitic Activity (e.g., Anthelmintic) Core->Antiparasitic Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial Anticancer Anticancer Activity (e.g., Kinase Inhibition) Core->Anticancer SAR Structure-Activity Relationship Studies Core->SAR

Caption: Potential areas for biological investigation of this compound derivatives.

Conclusion

While this compound remains a largely unexplored molecule, the extensive research on its analogues, particularly 2-Nitro-4-thiocyanatoaniline, provides a strong predictive framework for its synthesis, chemical reactivity, and potential biological applications. The synthetic methods and derivative chemistry outlined in this guide offer a solid foundation for researchers to begin exploring this promising chemical space. The potential for these compounds in areas such as antiparasitic and antimicrobial drug discovery warrants further investigation. This technical guide serves as a call to action for the scientific community to further elucidate the properties and potential of this and related classes of compounds.

References

Methodological & Application

Synthetic Routes for the Preparation of 2-Fluoro-4-thiocyanatoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Fluoro-4-thiocyanatoaniline, a valuable building block in medicinal chemistry and drug development. The protocols are based on established methods for the thiocyanation of aromatic amines, offering robust starting points for laboratory-scale synthesis.

Introduction

This compound is an important intermediate used in the synthesis of various biologically active compounds. The presence of the fluoro, amino, and thiocyanato groups provides multiple reaction sites for further chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. This document outlines two primary synthetic strategies for its preparation: direct electrophilic thiocyanation of 2-fluoroaniline and the Sandmeyer reaction of a corresponding diazonium salt.

Synthetic Strategies

Two principal synthetic routes are detailed below. The direct thiocyanation of 2-fluoroaniline is presented as the primary and more straightforward method. The Sandmeyer reaction is offered as a viable alternative.

Route 1: Direct Electrophilic Thiocyanation of 2-Fluoroaniline

This method involves the direct introduction of a thiocyanate group onto the aromatic ring of 2-fluoroaniline. The reaction is typically carried out using a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent to generate the electrophilic thiocyanogen species in situ. The amino group of the aniline derivative is a strong activating group and, along with the fluorine atom, directs the electrophilic substitution to the para position.

2-Fluoroaniline 2-Fluoroaniline Reaction Direct Thiocyanation (Room Temperature) 2-Fluoroaniline->Reaction Reagents KSCN, K2S2O8 Reagents->Reaction Solvent Methanol or Acetonitrile Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for the direct thiocyanation of 2-fluoroaniline.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway to this compound. This route involves the diazotization of an appropriate amino-substituted fluoroaniline, followed by a copper-catalyzed reaction with a thiocyanate salt. A plausible starting material for this route is 2-fluoro-4-nitroaniline, which would first be reduced to 2-fluoro-1,4-phenylenediamine. Selective diazotization of the 4-amino group, followed by the Sandmeyer reaction, would yield the desired product.

cluster_0 Preparation of Diazonium Salt cluster_1 Sandmeyer Reaction Start 2-Fluoro-1,4-phenylenediamine Diazotization Diazotization (0-5 °C) Start->Diazotization Reagents1 NaNO2, HCl Reagents1->Diazotization DiazoniumSalt 2-Fluoro-4-aminobenzenediazonium chloride Diazotization->DiazoniumSalt Thiocyanation Thiocyanation DiazoniumSalt->Thiocyanation Reagents2 KSCN, CuSCN Reagents2->Thiocyanation Product This compound Thiocyanation->Product

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via direct thiocyanation.

Protocol 1: Direct Thiocyanation using Potassium Thiocyanate and Potassium Persulfate

This protocol is adapted from general procedures for the thiocyanation of anilines.[1]

Materials:

  • 2-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Potassium persulfate (K2S2O8)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 mmol) in 10 mL of methanol or acetonitrile.

  • Add potassium thiocyanate (1.2 mmol) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve potassium persulfate (1.2 mmol) in a minimal amount of deionized water and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.

Start Dissolve 2-Fluoroaniline and KSCN in Solvent Cool Cool to 0 °C Start->Cool AddOxidant Add K2S2O8 Solution Dropwise Cool->AddOxidant React Stir at Room Temperature (2-4 hours) AddOxidant->React Monitor Monitor by TLC React->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract WashDry Wash with Brine and Dry Extract->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the direct thiocyanation of 2-fluoroaniline.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound and related compounds based on literature for analogous reactions.[2]

Starting MaterialThiocyanating AgentOxidizing AgentSolventReaction Time (h)Yield (%)Reference
2-FluoroanilineKSCNK2S2O8MeOH/MeCN2-460-80 (Estimated)Adapted from[1]
AnilineNH4SCN(NH4)2S2O8Mechanochemical167[2]
2-NitroanilineNH4SCN(NH4)2S2O8Mechanochemical192[2]
2-ChloroanilineNH4SCN(NH4)2S2O8Mechanochemical189[2]
2-MethoxyanilineNH4SCN(NH4)2S2O8Mechanochemical161[2]

Characterization Data (Predicted)

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons would appear as multiplets in the range of δ 6.7-7.5 ppm. The NH₂ protons would likely appear as a broad singlet around δ 4.0-4.5 ppm.
¹³C NMR (CDCl₃)Aromatic carbons would be observed in the range of δ 110-150 ppm. The carbon of the SCN group is expected around δ 110-115 ppm.
IR (neat, cm⁻¹)Characteristic peaks for N-H stretching of the amine (3300-3500 cm⁻¹), C≡N stretching of the thiocyanate (2140-2160 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹).
MS (EI) The molecular ion peak [M⁺] would be observed at m/z 168.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thiocyanate salts and oxidizing agents should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-thiocyanatoaniline is an aromatic organic compound containing fluorine, an amino group, and a thiocyanate group. As a functionalized aniline, it holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process control, quality assurance of starting materials, and stability testing of intermediates and final products.

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized methods have been published for this specific analyte, the following protocols are based on established methods for similar aniline derivatives and aromatic compounds.[1][2][3] These methods are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Analytical Methods Overview

Two primary chromatographic methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and reliable technique for the analysis of non-volatile and thermally stable aromatic compounds.[2][3] It offers excellent reproducibility and is suitable for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity. While aniline derivatives can be thermolabile, GC-MS can be an effective method, potentially with derivatization to improve volatility and thermal stability.[1][4][5] The mass spectrometric detector allows for positive identification of the analyte.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes the determination of this compound in a sample matrix by reversed-phase HPLC with UV detection.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the mobile phase or a similar solvent mixture.

  • Sample Preparation: The sample preparation will depend on the matrix. A general approach is to dissolve the sample in the diluent used for the standards, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.[6][7][8]

4. Chromatographic Conditions

  • Mobile Phase: Isocratic or gradient elution can be used. A starting point could be a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by analyzing a standard solution and finding the wavelength of maximum absorbance (λmax). Based on the aniline structure, this is likely to be in the range of 240-260 nm.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any major impurities.

5. Method Validation The method should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) to ensure it is fit for its intended purpose.[9][10][11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[10]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteComplies
Linearity Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%0.8% 1.5%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Robustness No significant impact on resultsComplies

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound, especially at low concentrations or in complex matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Internal Standard (e.g., a structurally similar, stable isotopically labeled or non-interfering compound like 2-chloro-4-nitroaniline)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample, add the internal standard.

    • If the sample is aqueous, adjust the pH to basic (e.g., pH 9-10) to ensure the aniline is in its free base form.

    • Extract with an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute in a known volume of ethyl acetate for injection.

  • Derivatization (Optional): If poor peak shape or thermal degradation is observed, derivatization of the amino group can be performed. This involves reacting the extracted sample with a silylating agent like BSTFA to form a more volatile and stable derivative.[4][5]

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

    • Quantifier Ion: The most abundant, characteristic ion in the mass spectrum of the analyte.

    • Qualifier Ions: Two or three other characteristic ions to confirm identity.

5. Method Validation Similar validation parameters as described for the HPLC-UV method should be assessed according to ICH guidelines.[9][10][11][12][13]

Data Presentation

Table 2: Hypothetical GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the analyteComplies
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.9980.9992
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 7.0%2.5% 4.1%
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Robustness No significant impact on resultsComplies

Visualizations

Experimental Workflow for Method Development and Validation

The following diagram illustrates the general workflow for developing and validating an analytical method for the quantification of this compound.

Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation A Define Analytical Target Profile (ATP) B Select Method (HPLC or GC-MS) A->B C Optimize Parameters (Column, Mobile Phase/Oven Program, Detector) B->C D Develop Sample Preparation Protocol C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis (QC, Stability) J->K L Method Lifecycle Management K->L

Caption: Workflow for analytical method development and validation.

Logical Relationship for Method Selection

This diagram shows the decision-making process for selecting an appropriate analytical method.

MethodSelection Analyte This compound Prop1 Thermally Stable? Non-Volatile? Analyte->Prop1 Prop2 Trace Levels? Complex Matrix? Analyte->Prop2 Method1 HPLC-UV Prop1->Method1 Yes Method2 GC-MS Prop1->Method2 No (or with derivatization) Prop2->Method1 No Prop2->Method2 Yes

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Organosulfur Compounds in Materials Science and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the burgeoning applications of organosulfur compounds in both materials science and drug development. This document offers experimental protocols for the synthesis of advanced sulfur-containing polymers and for the evaluation of the therapeutic potential of bioactive organosulfur compounds.

I. Application in Materials Science: High-Performance Sulfur Polymers

Organosulfur polymers are emerging as a versatile class of materials with applications ranging from advanced energy storage to resilient coatings. Their unique chemical properties, stemming from the presence of sulfur atoms, impart desirable characteristics such as high refractive indices, metal-ion coordination, and self-healing capabilities. Two prominent methods for synthesizing these polymers are inverse vulcanization and thiol-ene click polymerization.

A. Synthesis of Sulfur-Containing Polymers

1. Inverse Vulcanization of Sulfur with Divinylbenzene

Inverse vulcanization is a powerful technique to create stable, high-sulfur-content polymers from elemental sulfur, a readily available industrial byproduct.[1] This method involves the ring-opening polymerization of sulfur at elevated temperatures, followed by cross-linking with a diene comonomer.[1]

Experimental Protocol:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add elemental sulfur (S₈).

  • Melting and Polymerization: Heat the flask to 180°C in an oil bath. The sulfur will melt and its viscosity will increase as it forms polymeric sulfur radicals.[2][3]

  • Cross-linker Addition: Slowly add divinylbenzene (DVB) to the molten sulfur while stirring vigorously. The amount of DVB can be varied to control the properties of the final polymer.[4]

  • Reaction: Continue stirring the mixture at 180°C for 24 hours to ensure complete reaction and formation of a cross-linked polymer network.[3]

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid polymer can be removed from the flask.

Quantitative Data: Mechanical and Thermal Properties

The properties of sulfur-DVB copolymers can be tailored by adjusting the comonomer content.

DVB Content (wt%)Glass Transition Temperature (Tg) (°C)Thermal Resistance (°C)Mechanical Properties
12.5 - 30Increases with DVB content>220Plastomers with low elasticity and high shape retention[4]
30 - 35Tends to decrease>220Low viscosity, waxy plastomers with high flow behavior[4]

2. Thiol-Ene Click Polymerization

Thiol-ene "click" chemistry offers a highly efficient and versatile route to synthesize polymers with well-defined structures under mild conditions.[5][6] This reaction proceeds via a radical-mediated step-growth mechanism between a multifunctional thiol and an 'ene' compound.[7]

Experimental Protocol:

  • Monomer Preparation: In a suitable solvent (e.g., methanol), dissolve the desired 'ene' monomer (e.g., triethylene glycol divinyl ether - TEGDVE) and a multifunctional thiol monomer (e.g., 3,6-dioxa-1,8-octanedithiol - DODT) in a 1:1 molar ratio.[5]

  • Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the monomer solution.[8]

  • Polymerization: Irradiate the solution with UV light (e.g., 360 nm) at room temperature to initiate the polymerization. The reaction time can be varied to control the molecular weight of the polymer.[5][8]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration and dry under vacuum.

Experimental Workflow: Thiol-Ene Polymerization

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomers Thiol & Ene Monomers Mix Prepare Reaction Mixture Monomers->Mix Solvent Solvent Solvent->Mix Initiator Photoinitiator Initiator->Mix UV UV Irradiation Mix->UV Initiation Polymerization Polymer Formation UV->Polymerization Propagation Precipitation Precipitation Polymerization->Precipitation Add to Non-solvent Filtration Filtration Precipitation->Filtration Drying Dry Polymer Filtration->Drying

Caption: Workflow for Thiol-Ene Click Polymerization.

B. Application in Lithium-Sulfur Batteries

Organosulfur compounds are promising cathode materials for next-generation lithium-sulfur (Li-S) batteries due to their high theoretical capacity and the ability to mitigate the polysulfide shuttle effect.[9]

Experimental Protocol: Fabrication and Electrochemical Testing of Organosulfur Cathodes

  • Cathode Slurry Preparation:

    • Mix the synthesized organosulfur polymer (active material), carbon black (conductive additive), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 60:30:10.

    • Add N-methyl-2-pyrrolidone (NMP) as a solvent to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto an aluminum foil current collector using a doctor blade.

    • Dry the electrode in a vacuum oven at 60°C for 12 hours.

  • Cell Assembly:

    • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

    • Use the prepared organosulfur cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with LiNO₃ additive).

  • Electrochemical Testing:

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.2C, 0.5C, 1C) within a voltage window of 1.5-2.8 V.

    • Conduct cyclic voltammetry (CV) at a scan rate of 0.1 mV/s to investigate the redox reactions.

Quantitative Data: Electrochemical Performance of Organosulfur Cathodes

Organosulfur Cathode MaterialInitial Specific Capacity (mAh g⁻¹)Cycling StabilityReference
Li₂S with PVP binder~760 (at 0.2C)~69% retention after 500 cycles[10][10]
DPTS/TiS₂ NSs composite467.6 (at 0.5C)Stable for 200 cycles[11][11]
Pym₂S₂151.5 (at 5C)Stable for 2000 cycles[11][11]
Hollow Carbon Nanofiber-Sulfur~730 (at C/5)Stable for 150 cycles[12][13][12][13]

II. Application in Drug Development: Anticancer and Therapeutic Agents

Organosulfur compounds, particularly those derived from garlic and other Allium species, have garnered significant attention for their potential as anticancer and therapeutic agents.[14][15] Compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines.[16]

A. Evaluation of Anticancer Activity

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the organosulfur compound (e.g., DADS) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Data: IC₅₀ Values of Organosulfur Compounds in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 1HCT116 (Colon)22.4[19]
Compound 2HCT116 (Colon)0.34[19]
VariousMultiple10 - 50[19]
(Z)-1-phenyl-7-(4-methoxyphenyl)-2,3,7-trithiahepta-4-ene-7-oxide (15c)Neuroblastoma BE(2)-C2[20]

2. Histone Deacetylase (HDAC) Inhibition Assay

Several organosulfur compounds have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[21]

Experimental Protocol:

  • Substrate Coating: Use a microplate with wells pre-coated with an acetylated histone substrate.

  • Enzyme and Inhibitor Addition: Add purified HDAC enzyme or nuclear extracts to the wells, along with various concentrations of the organosulfur compound to be tested or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[22]

  • Enzymatic Reaction: Incubate the plate at 37°C for 45-60 minutes to allow the deacetylation reaction to occur.[23]

  • Detection:

    • Add a specific antibody that recognizes the deacetylated histone product.

    • Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add a colorimetric substrate and measure the absorbance at 450 nm.[22]

  • Data Analysis: The amount of deacetylated product is proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration.

Quantitative Data: HDAC Inhibition by Organosulfur Compounds

CompoundTargetKi (µM)MechanismReference
Allyl Mercaptan (AM)HDAC824Competitive[21][24]
B. Signaling Pathways Modulated by Organosulfur Compounds in Cancer

Organosulfur compounds exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.[25][26][27]

Signaling Pathway Diagram: Anticancer Mechanisms of Organosulfur Compounds

G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects OSC Organosulfur Compounds (DADS, DATS) MAPK MAPK Pathway (ERK, JNK, p38) OSC->MAPK Modulates PI3K_Akt PI3K/Akt Pathway OSC->PI3K_Akt Inhibits NFkB NF-κB Pathway OSC->NFkB Inhibits HDAC HDAC OSC->HDAC Inhibits Apoptosis ↑ Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->Proliferation NFkB->Proliferation GeneExpression ↑ Tumor Suppressor Gene Expression HDAC->GeneExpression CellCycleArrest ↑ Cell Cycle Arrest (G2/M) GeneExpression->Apoptosis GeneExpression->CellCycleArrest

Caption: Key signaling pathways modulated by organosulfur compounds in cancer cells.

References

Troubleshooting & Optimization

Common side-products in 2-Fluoro-4-thiocyanatoaniline synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-thiocyanatoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: A highly efficient method for the synthesis of this compound is the electrophilic thiocyanation of 2-fluoroaniline using N-thiocyanatosaccharin as the thiocyanating agent. This method has been reported to yield the desired product in high purity and up to 92% yield.

Q2: What are the potential side-products in the synthesis of this compound?

A2: While the reaction using N-thiocyanatosaccharin is generally clean, potential side-products can arise from several competing reactions common in the electrophilic substitution of anilines. These include:

  • Di-thiocyanated products: The strong activating nature of the amino group can lead to a second thiocyanation on the aromatic ring.

  • Regioisomers: Although the para-substituted product is favored, small amounts of the ortho-isomer (2-Fluoro-6-thiocyanatoaniline) may be formed.

  • Polymerization: Anilines, especially under oxidative conditions, are prone to polymerization, leading to the formation of insoluble, dark-colored materials.

  • Oxidation of the starting material: The starting material, 2-fluoroaniline, can be oxidized, leading to impurities.

  • Hydrolysis of the thiocyanating agent: If moisture is present, the N-thiocyanatosaccharin can hydrolyze, reducing its effectiveness.

Q3: How can I minimize the formation of these side-products?

A3: To minimize side-product formation, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a slight excess of the thiocyanating agent, but avoid a large excess to reduce the risk of di-substitution.

  • Temperature: Maintain the recommended reaction temperature to control the reaction rate and selectivity.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the thiocyanating agent.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the aniline.

  • Purification: Proper purification, typically by flash column chromatography, is essential to isolate the desired product from any side-products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no yield of the desired product 1. Inactive thiocyanating agent. 2. Presence of water in the reaction. 3. Incorrect reaction temperature.1. Use freshly prepared or properly stored N-thiocyanatosaccharin. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Carefully monitor and control the reaction temperature as specified in the protocol.
Formation of a dark, insoluble material (polymerization) 1. Presence of oxidizing impurities. 2. Reaction temperature is too high.1. Purify the 2-fluoroaniline before use if necessary. 2. Conduct the reaction under an inert atmosphere. 3. Maintain the recommended reaction temperature.
Presence of multiple spots on TLC, indicating a mixture of products 1. Di-thiocyanation. 2. Formation of regioisomers.1. Adjust the stoichiometry of the reactants; use a smaller excess of the thiocyanating agent. 2. Optimize the reaction temperature and time to favor the formation of the mono-substituted para-product. 3. Employ careful flash column chromatography for separation.
Starting material remains unreacted 1. Insufficient amount of thiocyanating agent. 2. Reaction time is too short.1. Check the stoichiometry and ensure the correct amount of N-thiocyanatosaccharin is used. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 2-Fluoroaniline

  • N-Thiocyanatosaccharin

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoroaniline (1.0 eq) in an anhydrous solvent under an inert atmosphere, add N-thiocyanatosaccharin (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Visualizations

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Desired_Product This compound 2-Fluoroaniline->Desired_Product Electrophilic Thiocyanation Side_Product_2 Regioisomer 2-Fluoroaniline->Side_Product_2 Alternative Substitution Side_Product_3 Polymerization 2-Fluoroaniline->Side_Product_3 Oxidation N-Thiocyanatosaccharin N-Thiocyanatosaccharin N-Thiocyanatosaccharin->Desired_Product Side_Product_1 Di-thiocyanated Product Desired_Product->Side_Product_1 Further Thiocyanation

Caption: Reaction pathway for the synthesis of this compound and potential side-products.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_end End Start Low Yield or Impure Product Analyze_TLC Analyze TLC and NMR of Crude Product Start->Analyze_TLC Check_Reagents Check Reagent Purity and Stoichiometry Analyze_TLC->Check_Reagents Unreacted Starting Material Optimize_Temp Optimize Reaction Temperature Analyze_TLC->Optimize_Temp Multiple Products Anhydrous_Inert Ensure Anhydrous and Inert Conditions Analyze_TLC->Anhydrous_Inert Polymerization Purification Optimize Purification (Column Chromatography) Check_Reagents->Purification Optimize_Temp->Purification Anhydrous_Inert->Purification End High Yield and Purity Achieved Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting guide for the thiocyanation of aromatic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the thiocyanation of aromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q: My thiocyanation reaction is giving a low yield or no product at all. What are the common causes and how can I improve it?

A: Low yields in aromatic thiocyanation can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the aromatic substrate and thiocyanating agent are pure. Impurities can interfere with the reaction.

    • Thiocyanating Agent: The choice and handling of the thiocyanating agent are critical.

      • For in-situ generation of the electrophile (e.g., using KSCN or NH₄SCN with an oxidant), ensure the oxidant is active.

      • Reagents like N-bromosuccinimide (NBS) should be fresh.

    • Stoichiometry: Optimize the molar ratio of the reactants. For instance, a 1:2:1 mole ratio of aniline/KSCN/NBS has been shown to be effective.[1]

  • Reaction Conditions:

    • Temperature: Temperature control is crucial. Higher temperatures can sometimes lead to the formation of a yellow thiocyanogen polymer, which contaminates the product and reduces the yield.[2] It is often recommended to carry out the reaction at room temperature or below.[1][2]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol has been reported as an effective and environmentally friendly solvent for the thiocyanation of anilines.[1] Acetonitrile is also commonly used.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to side product formation.

  • Activation of the Aromatic Ring:

    • Electron-Donating vs. Electron-Withdrawing Groups: Thiocyanation is an electrophilic aromatic substitution, and therefore, electron-rich aromatic compounds (e.g., phenols, anilines, anisoles) react more readily.[4][5][6] Aromatic compounds with strong electron-withdrawing groups (e.g., nitrobenzene) may fail to react under standard conditions.[7][8] For deactivated substrates, harsher conditions or more potent catalytic systems might be necessary.

A logical workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use pure reagents Optimize molar ratios check_reagents->solution_reagents check_substrate 3. Evaluate Substrate Reactivity check_conditions->check_substrate Conditions OK solution_conditions Control temperature strictly Select appropriate solvent Monitor reaction time check_conditions->solution_conditions solution_substrate For deactivated rings: Increase temperature cautiously Use a stronger Lewis acid catalyst check_substrate->solution_substrate end Improved Yield check_substrate->end Substrate Suitable solution_reagents->check_reagents solution_conditions->check_conditions solution_substrate->check_substrate

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Q: My reaction produces a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring.

  • Directing Effects:

    • Activating Groups (-OH, -NH₂, -OR): These are typically ortho, para-directors. For phenols and anilines, the major product is usually the para-substituted one due to steric hindrance at the ortho position.[7]

    • Deactivating Groups (-NO₂, -CN, -C(O)R): These are generally meta-directors.

    • Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.

  • Strategies to Enhance Regioselectivity:

    • Steric Hindrance: Bulky reagents or catalysts can favor substitution at the less sterically hindered position (usually para).

    • Catalyst Choice: The use of certain catalysts can influence regioselectivity. For example, silica-supported heterogeneous catalysts have been shown to provide good regioselectivity.[3]

    • Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. Experimenting with different solvents may be beneficial.

    • Blocking Groups: In some cases, a blocking group can be temporarily installed to direct the thiocyanation to a specific position, and then subsequently removed.

The general directing effects influencing regioselectivity are illustrated below:

Regioselectivity AromaticRing Aromatic Ring with Substituent (R) Activating R = Activating Group (-OH, -NH2, -OR) AromaticRing->Activating Deactivating R = Deactivating Group (-NO2, -CN, -COR) AromaticRing->Deactivating Halogen R = Halogen (-F, -Cl, -Br, -I) AromaticRing->Halogen OrthoPara Ortho/Para Products Favored Activating->OrthoPara Meta Meta Product Favored Deactivating->Meta Halogen->OrthoPara

Caption: Influence of substituents on regioselectivity.

Issue 3: Formation of Side Products

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during thiocyanation, leading to a complex product mixture and reduced yield of the desired product.

  • Polymerization of Thiocyanogen: At higher temperatures, the electrophile, thiocyanogen ((SCN)₂), can polymerize to form a yellow, insoluble material.[2]

    • Solution: Maintain a low reaction temperature (0 °C to room temperature).

  • Formation of Isothiocyanates: Under certain conditions, organic thiocyanates can isomerize to the more stable isothiocyanates (R-NCS).[9] This is particularly true for certain substrates and in the presence of excess thiocyanate ions.[9]

    • Solution: Careful control of reaction time and temperature can minimize this isomerization. Immediate work-up after reaction completion is advisable.

  • Over-thiocyanation: Highly activated aromatic rings can undergo multiple thiocyanations.

    • Solution: Use a stoichiometric amount of the thiocyanating agent and monitor the reaction closely to stop it once the mono-substituted product is formed.

  • Cyclization Reactions: For certain substituted anilines and phenols, in-situ cyclization can occur after thiocyanation to form benzothiazoles or related heterocyclic structures.[10]

    • Solution: This is sometimes an unavoidable reaction pathway depending on the substrate. Adjusting the reaction conditions (e.g., temperature, catalyst) might favor the desired thiocyanated product.

Quantitative Data Summary

Aromatic SubstrateThiocyanating SystemSolventTemp (°C)TimeYield (%)Reference
AnilineNBS / KSCNEthanol2720 min95[1]
N,N-DimethylanilineBr₂ / NH₄SCNAcetic Acid10-2020-30 min63-67[2]
PhenolNH₄SCN / (NH₄)₂S₂O₈(Mechanochemical)RT1 h96[7][10]
AnisoleNH₄SCN / (NH₄)₂S₂O₈(Mechanochemical)RT1 h33[10]
IndoleNH₄SCN / SBSA / H₂O₂WaterRT5-10 min90[11]

Key Experimental Protocols

Protocol 1: Thiocyanation of Aniline using NBS/KSCN [1]

  • To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).

  • Stir the mixture at room temperature (27 °C) for 5 minutes.

  • Add the substituted aniline (1.0 mmol) to the solution.

  • Continue stirring the reaction mixture at room temperature for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate mixture as eluent).

Protocol 2: Mechanochemical Thiocyanation of Phenol [7]

  • Add phenol (0.2 mmol), silica (0.15 g), ammonium thiocyanate (0.3 mmol), and ammonium persulfate (0.3 mmol) to a 5.0 mL stainless-steel milling jar containing two stainless-steel ball bearings (7 mm diameter).

  • Mill the mixture at 25 Hz for 1 hour.

  • After milling, transfer the crude mixture directly to a column for purification.

Protocol 3: Thiocyanation of N,N-Dimethylaniline using Bromine [2]

  • Dissolve N,N-dimethylaniline (0.5 mole) and ammonium thiocyanate (1.05 moles) in 250 mL of glacial acetic acid in a 1 L beaker.

  • Cool the solution to 10-20 °C in an ice-water bath.

  • While stirring mechanically, add a solution of bromine (0.5 mole) in 100 mL of glacial acetic acid dropwise over 20-30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, remove the cooling bath and let the mixture stand at room temperature for 10 minutes.

  • Pour the reaction mixture into 5-6 L of water.

  • Collect the precipitated solid by suction filtration and wash with water.

  • Further product can be obtained by making the filtrate alkaline with 20% sodium hydroxide.

  • Combine the product fractions and recrystallize from boiling ligroin (b.p. 90-100 °C).

References

Safe storage and handling procedures to prevent compound degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe storage and handling of chemical compounds to prevent degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Troubleshooting Unexpected HPLC Results

Problem: You observe unexpected peaks, such as ghost peaks, split peaks, or broad peaks, in your HPLC chromatogram. This can indicate contamination or degradation of your compound or reagents.

Possible Causes & Solutions:

Observation Possible Cause Troubleshooting Steps
Ghost Peaks Contamination of the mobile phase, column, or injector.1. Use high-purity solvents for your mobile phase.[1] 2. Flush the column and injector between analyses.[2] 3. Run a blank injection with just the mobile phase to identify system-related peaks.[1]
Split Peaks Column overload or contamination; mobile phase pH close to the compound's pKa.1. Reduce the amount of sample injected.[2] 2. Ensure the column is properly equilibrated before use. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound.[3]
Broad Peaks Column degradation or void; large extra-column volume.1. Replace the column if a void is suspected.[4] 2. Minimize the length and diameter of tubing to reduce extra-column volume.[4]
Tailing Peaks Interaction of the compound with active sites on the stationary phase.1. Use a high-purity silica column. 2. Add an appropriate buffer to the mobile phase to suppress silanol interactions.[2]

Logical Troubleshooting Flow for Unexpected HPLC Peaks:

HPLC_Troubleshooting start Unexpected Peak in HPLC blank_injection Run Blank Injection (Mobile Phase Only) start->blank_injection peak_present_blank Peak Still Present? blank_injection->peak_present_blank system_contamination Source is System Contamination (Mobile Phase, Tubing, Detector) peak_present_blank->system_contamination Yes placebo_injection Run Placebo Injection (Excipients Only) peak_present_blank->placebo_injection No peak_present_placebo Peak Still Present? placebo_injection->peak_present_placebo excipient_issue Source is Excipient Impurity/Degradation peak_present_placebo->excipient_issue Yes compound_degradation Source is Compound Degradation peak_present_placebo->compound_degradation No

A flowchart for troubleshooting the source of unexpected peaks in an HPLC chromatogram.

Troubleshooting Low or No Compound Activity in Biological Assays

Problem: Your compound shows lower than expected or no activity in a biological assay. This could be due to compound degradation or issues with its solubility.

Possible Causes & Solutions:

Observation Possible Cause Troubleshooting Steps
Low Potency Compound degradation during storage or in the assay buffer.1. Verify the storage conditions of your compound stock. 2. Prepare fresh dilutions of your compound immediately before the assay. 3. Assess the stability of your compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC.
Inconsistent Results Compound precipitation due to low solubility in the assay medium.1. Check the solubility of your compound in the assay buffer. 2. Optimize the dilution protocol to avoid precipitation.[5] 3. Consider using a different solvent or adding a solubilizing agent, ensuring it doesn't interfere with the assay.
No Activity Complete degradation of the compound.1. Analyze the compound stock solution by HPLC or LC-MS to confirm its integrity and concentration. 2. Review the compound's stability data to ensure it is compatible with the assay conditions (e.g., pH, temperature).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of chemical compound degradation?

A1: The most common causes of chemical degradation are:

  • Hydrolysis: The breakdown of a compound due to reaction with water. This is a major concern for compounds stored in solution or in humid environments.[6]

  • Oxidation: The reaction of a compound with oxygen, which can be initiated by light, heat, or the presence of metal ions.[6]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[6]

  • Thermal Degradation: The breakdown of a compound at elevated temperatures.

Q2: How should I store my compounds to minimize degradation?

A2: Proper storage is crucial for maintaining compound integrity. General guidelines include:

  • Temperature: Store compounds at the recommended temperature. Many compounds require refrigeration (2-8 °C) or freezing (-20 °C or -80 °C). Avoid repeated freeze-thaw cycles.

  • Light: Protect light-sensitive compounds by storing them in amber vials or by wrapping the container in aluminum foil.[2]

  • Humidity: Store hygroscopic (moisture-sensitive) compounds in a desiccator or a controlled low-humidity environment.

  • Inert Atmosphere: For oxygen-sensitive compounds, consider storage under an inert gas like nitrogen or argon.

Q3: How can I determine the shelf-life of my compound?

A3: The shelf-life of a compound can be determined through stability studies. These studies involve storing the compound under controlled conditions and monitoring its degradation over time. Accelerated stability studies, conducted at elevated temperatures and humidity, can be used to predict the long-term stability of a compound.[7]

Q4: My compound is dissolved in DMSO. How should I store it and for how long?

A4: DMSO is a common solvent for storing compounds for biological screening. However, compounds can still degrade in DMSO. For long-term storage, it is recommended to store DMSO solutions at -20°C or -80°C. One study on the stability of a diverse set of compounds in DMSO at room temperature showed that after one year, only 52% of the compounds were still observable.[8] Another study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C. It is crucial to minimize water absorption, as water can accelerate degradation.

Quantitative Data on Compound Stability

The stability of a compound is highly dependent on its chemical structure and the storage conditions. The following tables provide illustrative examples of stability data for common compounds. Note: This data is for informational purposes only and may not be representative of your specific compound or experimental conditions.

Table 1: Example Shelf-Life of Common Laboratory Reagents (Unopened, Properly Stored)

ReagentRecommended Shelf-Life
Acetic acid2 years[2]
Chloroform2-3 years[2]
Diethyl ether2 years[2]
Ethanol2 years[2]
Hydrochloric acid2 years[2]
Hydrogen peroxide2-3 years[2]
Isopropyl alcohol3 years[2]

Table 2: Example Degradation Kinetics of a Hypothetical Compound Under Forced Degradation Conditions

Stress ConditionTemperatureTime% Degradation
0.1 M HCl60 °C24 h15.2
0.1 M NaOH60 °C8 h22.5
3% H₂O₂25 °C48 h18.7
Heat80 °C72 h12.1
Light (UV)25 °C12 h9.8

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade a compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2]

Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • Compound of interest (API)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector

  • pH meter

  • Environmental chamber with temperature and humidity control

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

  • Oxidation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound or a solution in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, withdraw samples and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to UV and visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • At specified time points, withdraw samples and prepare for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and any degradation products formed.

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow start Prepare Compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_analysis Quantify Degradation & Identify Degradants analysis->data_analysis

A schematic of the workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Characterization and Structural Validation of 2-Fluoro-4-thiocyanatoaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the characterization and structural validation of 2-Fluoro-4-thiocyanatoaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, structural elucidation, and potential biological activities. While specific experimental data for this compound is not extensively available in published literature, this guide leverages data from closely related analogues to provide a thorough comparative framework.

Synthesis and Structural Elucidation

The synthesis of this compound and its derivatives typically involves the electrophilic thiocyanation of the corresponding fluoroaniline. Various methods have been developed for this transformation, often utilizing reagents like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) in the presence of an oxidizing agent such as bromine or N-bromosuccinimide (NBS).

General Synthetic Protocol

A common approach for the synthesis of thiocyanatoanilines involves the in-situ generation of thiocyanogen. An established procedure for a related compound, 2-Nitro-4-thiocyanatoaniline, involves treating a stirred mixture of the aniline and sodium thiocyanate in acetic acid with a solution of bromine in acetic acid at a controlled temperature. This method can be adapted for the synthesis of this compound.

Experimental Protocol: Thiocyanation of 2-Fluoroaniline (Representative)

  • Materials: 2-Fluoroaniline, Potassium Thiocyanate (KSCN), N-Bromosuccinimide (NBS), Ethanol.

  • Procedure:

    • Dissolve 2-fluoroaniline (1 mmol) and potassium thiocyanate (2 mmol) in ethanol (10 mL).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of N-bromosuccinimide (1.1 mmol) in ethanol (5 mL) to the mixture with constant stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Structural Characterization Data

Spectroscopic Data Comparison

The following table summarizes the expected and observed spectroscopic data for this compound and its structural analogues.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)Mass Spec (m/z)
This compound Predicted aromatic protons (δ 6.8-7.5), NH2 (broad singlet, δ 4.0-5.0)Predicted aromatic carbons (δ 110-150), SCN (δ 110-120)SCN stretch (2150-2160), N-H stretch (3300-3500), C-F stretch (1100-1300)M+ at 168.02
2-Nitro-4-thiocyanatoaniline Aromatic protons (δ 6.91, 7.56, 8.40), NH2 (δ 6.38)[1]Aromatic carbons (δ 109.6, 120.8, 131.3, 132.1, 138.8, 145.7), SCN (δ 110.7)[1]SCN stretch (~2152), NO2 stretches (1530, 1350)M+ at 195[2]
2-Methyl-4-thiocyanatoaniline Aromatic protons, CH3, NH2 signalsAromatic carbons, CH3, SCN signalsSCN stretch, N-H stretchM+ at 164.06
4-Fluoroaniline Aromatic protons (δ 6.62, 6.89), NH2 (δ 3.60)Aromatic carbons (δ 115.69, 116.10, 142.57, 156.38)N-H stretch, C-F stretchM+ at 111.05
X-ray Crystallography

Structural validation through single-crystal X-ray diffraction provides definitive proof of molecular structure and conformation. While the crystal structure of this compound has not been reported, analysis of related compounds like 2-Methyl-4-thiocyanatoaniline reveals key structural features. In the crystal structure of 2-Methyl-4-thiocyanatoaniline, molecules are connected into a three-dimensional network through classical N—H···N hydrogen bonds and C—H···N contacts.

Comparison with Alternative Compounds and Biological Activity

This compound derivatives are of interest due to the biological activities associated with both the aniline and thiocyanate functional groups. These compounds can be compared to other halogenated anilines and organic thiocyanates that have shown potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Halogenated anilines and organic thiocyanates have demonstrated notable antimicrobial properties. The introduction of a fluorine atom can enhance the biological activity of a molecule.

Compound ClassAntimicrobial Activity ProfileSupporting Data
Halogenated Thiocyanatoanilines Expected to exhibit activity against a range of bacteria and fungi. The combination of the fluoro and thiocyanato groups may lead to synergistic effects.Allylic thiocyanates bearing halogenated aryl groups show moderate-to-high activity against selective pathogens, including methicillin-resistant S. aureus (MRSA).[3]
Fluoroquinolones A well-established class of antibiotics with broad-spectrum activity.[4]Many fluoroquinolone drugs are in clinical use.
Thiourea Derivatives Exhibit a wide range of biological activities, including antibacterial and antifungal properties.[5]MIC values against various bacterial and fungal strains have been reported.[5]
Anticancer Activity

Aniline derivatives and compounds containing a thiocyanate moiety have been investigated for their potential as anticancer agents. The electronic properties of the fluoro substituent can influence the molecule's interaction with biological targets.

Compound ClassAnticancer Activity ProfileSupporting Data
Fluoro-substituted Anilines The presence of fluorine can enhance anticancer activity by altering metabolic stability and binding affinity.[2][6]Newly substituted anilino-fluoroquinolones have shown proliferation inhibition potential against various cancer cell lines.[7]
Thiazolidinone Derivatives Some thiazolidinone derivatives containing a thiocyanate group have shown significant cytotoxic effects on tumor cells.[8]IC50 values against different cancer cell lines have been determined.[8]
Benzothiazole Aniline Derivatives Platinum (II) complexes of benzothiazole aniline derivatives have demonstrated selective inhibitory activities against liver cancer cells.[9]Cytotoxicity has been evaluated against multiple normal and cancerous cell lines.[9]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and potential signaling pathways can aid in understanding the characterization process and the compound's mechanism of action.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Structural Validation start 2-Fluoroaniline + KSCN/NBS reaction Thiocyanation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure Confirmed Structure of This compound nmr->structure ir->structure ms->structure xray->structure

Caption: Workflow for the synthesis and structural validation of this compound.

Postulated Signaling Pathway for Anticancer Activity

While the specific mechanism of action for this compound is unknown, many anticancer agents targeting aniline derivatives interfere with cell cycle progression and induce apoptosis.

G cluster_cell Cancer Cell drug This compound Derivative target Intracellular Target (e.g., Kinase, DNA) drug->target caspase_activation Caspase Activation target->caspase_activation cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest apoptosis Apoptosis caspase_activation->apoptosis proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: A potential signaling pathway for the anticancer activity of aniline derivatives.

References

Comparative Analysis: Fluorinated vs. Non-Fluorinated Thiocyanatoanilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential impact of fluorination on the biological and pharmacological profiles of thiocyanatoanilines for researchers, scientists, and drug development professionals.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of fluorinated versus non-fluorinated thiocyanatoanilines, a class of compounds with recognized potential in drug discovery due to their versatile chemical reactivity and diverse biological activities. While direct comparative studies are limited, this guide synthesizes available data on non-fluorinated analogs and extrapolates the likely effects of fluorination based on established principles, supported by experimental protocols and logical workflows.

Performance and Properties: A Comparative Overview

The thiocyanato group (-SCN) is a versatile functional group that can be a precursor for various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds.[1] Anilines, on the other hand, are a common starting material in the synthesis of a wide range of pharmaceuticals. The combination of these two moieties in thiocyanatoanilines makes them attractive for developing novel therapeutic agents.

The Impact of Fluorination

Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine into an aniline ring can:

  • Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increase Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

  • Influence Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug.

Quantitative Data Summary

The following tables summarize available data for non-fluorinated thiocyanatoanilines and the general effects of fluorination on drug properties.

Table 1: Biological Activity of Representative Non-Fluorinated Thiocyanatoanilines

CompoundBiological ActivityKey Findings
4-ThiocyanatoanilineAntibacterial, AntifungalShows potential as a precursor for bioactive compounds.[3]
2-Nitro-4-thiocyanatoanilineAntimicrobial (potential)The presence of the nitro and thiocyanate groups suggests potential antimicrobial activity. It is also a known intermediate in the synthesis of the anthelmintic drug albendazole.[4]

Table 2: General Effects of Fluorination on Pharmacological Properties

PropertyEffect of FluorinationRationale
Metabolic Stability Generally IncreasedStronger C-F bond is less prone to enzymatic cleavage.
Lipophilicity Generally IncreasedCan improve membrane permeability and absorption.
Binding Affinity Can be IncreasedFavorable interactions with protein targets (e.g., hydrogen bonding).
Bioavailability Often ImprovedA consequence of increased lipophilicity and metabolic stability.
pKa Can be AlteredThe electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups.

Experimental Protocols

General Synthesis of Thiocyanatoanilines

A common method for the synthesis of thiocyanatoanilines is through the electrophilic thiocyanation of anilines. A general procedure is as follows:

  • Reagent Preparation: A solution of an aniline derivative is prepared in a suitable solvent, such as methanol or ethanol.

  • Thiocyanating Agent: A thiocyanating agent, such as ammonium thiocyanate, is added to the solution.

  • Oxidizing Agent: An oxidizing agent, for example, N-bromosuccinimide (NBS) or ammonium persulfate, is introduced to generate the electrophilic thiocyanating species.

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques like column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated thiocyanatoanilines) and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Visualizing the Workflow

The following diagram illustrates a general workflow for the comparative analysis of fluorinated and non-fluorinated thiocyanatoanilines.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis Aniline Aniline Thiocyanation Thiocyanation Reaction Aniline->Thiocyanation F_Aniline Fluorinated Aniline F_Aniline->Thiocyanation NonF_TA Non-Fluorinated Thiocyanatoaniline Thiocyanation->NonF_TA F_TA Fluorinated Thiocyanatoaniline Thiocyanation->F_TA Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) NonF_TA->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) NonF_TA->Antimicrobial Pharmacokinetics Pharmacokinetic Studies (in vivo) NonF_TA->Pharmacokinetics F_TA->Cytotoxicity F_TA->Antimicrobial F_TA->Pharmacokinetics IC50 IC50 Comparison Cytotoxicity->IC50 MIC MIC Comparison Antimicrobial->MIC PK_Params PK Parameter Comparison Pharmacokinetics->PK_Params SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR PK_Params->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and comparative evaluation of thiocyanatoanilines.

Conclusion

While direct experimental comparisons between fluorinated and non-fluorinated thiocyanatoanilines are scarce in the current literature, the well-documented effects of fluorination in medicinal chemistry strongly suggest that fluorinated analogs would exhibit enhanced metabolic stability, lipophilicity, and potentially improved biological activity. The synthesis of these compounds is straightforward, and their evaluation through standard in vitro and in vivo assays can provide the necessary data to establish clear structure-activity relationships. Further research focusing on the direct comparison of these compounds is warranted to fully elucidate the potential of fluorinated thiocyanatoanilines as novel therapeutic agents.

References

Comparative Biological Activity of 2-Fluoro-4-thiocyanatoaniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the antimicrobial potential of benzothiazole derivatives, synthetically accessible from 2-Fluoro-4-thiocyanatoaniline, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of the biological activity of compounds derived from this compound, with a primary focus on their antimicrobial properties. While direct screening data for a broad range of derivatives from this specific starting material is limited in publicly available literature, a significant body of research exists on the biological activities of benzothiazoles, which are readily synthesized from substituted anilines, including this compound. This guide, therefore, focuses on the antimicrobial activity of benzothiazole derivatives as a key class of accessible compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparison of Antimicrobial Activity

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazole derivatives against common pathogens. These compounds, while not all directly synthesized from this compound in the cited literature, represent the types of structures that can be obtained and provide a basis for structure-activity relationship (SAR) studies.

Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
BTZ-1 2-imino-thiazolidin-4-one hybrid15.63.916.2[1]
BTZ-2 Benzothiazole-isatin conjugate12.53.16.2[2]
BTZ-3 Amino-benzothiazole Schiff base-15.6215.62[2]
BTZ-4 Sulfonamide-benzothiazole analog6.26.23.1[2]
Ciprofloxacin (Control) Fluoroquinolone Antibiotic12.512.5-[2]

Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
BTZ-5 2-imino-thiazolidin-4-one hybrid2550[2]
BTZ-6 Benzothiazole derivative>200100[2]
Fluconazole (Control) Triazole Antifungal--[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity screening. The following are standard protocols for the key experiments cited in the evaluation of the antimicrobial properties of benzothiazole derivatives.

Synthesis of 2-Amino-6-fluorobenzothiazole

A common synthetic route to produce 2-aminobenzothiazoles from the corresponding anilines involves a reaction with a thiocyanate salt in the presence of a halogen. This method is applicable to this compound, which would first be reduced to 4-amino-3-fluorobenzonitrile and then cyclized. A general procedure is as follows:

  • The substituted aniline (e.g., p-fluoroaniline) is dissolved in a suitable solvent such as glacial acetic acid or chlorobenzene.[3]

  • A thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, is added to the solution.[3]

  • The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.[4]

  • The reaction mixture is stirred for several hours at room temperature.

  • The product is precipitated by making the solution alkaline, for example, with ammonium hydroxide.[3]

  • The crude product is then purified by recrystallization.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using methods such as the cup plate diffusion assay, agar dilution method, or broth microdilution method.

a) Cup Plate Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well or a cylinder through a solidified agar medium to inhibit the growth of a test microorganism.[5][6]

  • A suitable nutrient agar is prepared and sterilized.

  • The agar is seeded with a standardized inoculum of the test microorganism.

  • Wells or "cups" are made in the solidified agar using a sterile borer.[5]

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[5]

b) Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium at various concentrations.[7]

  • A series of agar plates are prepared, each containing a different concentration of the test compound.

  • A standardized suspension of the test microorganism is prepared.

  • A small, fixed volume of the microbial suspension is spotted onto the surface of each agar plate.

  • The plates are incubated under suitable conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

c) Broth Microdilution Method

This is a widely used method for determining MIC values in a liquid medium, often performed in 96-well microtiter plates.[8][9]

  • A serial two-fold dilution of the test compound is prepared in a suitable broth medium in the wells of a microtiter plate.[10]

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8][9]

Potential Signaling Pathways and Mechanisms of Action

Research into the antimicrobial action of benzothiazole derivatives suggests that they may act on various cellular targets, leading to the inhibition of essential bacterial processes. Two prominent potential mechanisms are the inhibition of DNA gyrase and the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotase.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[11] Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately causing cell death.[12] This is the mechanism of action for the successful quinolone class of antibiotics.[11] Some benzothiazole derivatives have been identified as inhibitors of DNA gyrase B.[2]

DNA_Gyrase_Inhibition cluster_replication DNA Replication cluster_gyrase_action DNA Gyrase Action cluster_inhibition Inhibition by Benzothiazole Derivatives Replication_Fork Replication Fork Positive_Supercoils Positive Supercoils (Topological Strain) Replication_Fork->Positive_Supercoils unwinding DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase binding Negative_Supercoils Negative Supercoils (Relaxed DNA) DNA_Gyrase->Negative_Supercoils introduces ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase ATP ATP ATP->DNA_Gyrase hydrolysis Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->DNA_Gyrase inhibits DS_Breaks Double-Strand DNA Breaks Inhibited_Gyrase->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition by benzothiazole derivatives.

Dihydroorotase and Pyrimidine Biosynthesis Inhibition

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[13][14] Dihydroorotase (DHO) is a key enzyme in this pathway, and its inhibition can disrupt bacterial growth.[13] The significant differences between bacterial and mammalian DHOs make it an attractive target for selective antimicrobial agents.[13]

Pyrimidine_Biosynthesis_Inhibition Glutamine_CO2_ATP Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine_CO2_ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate 4,5-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (DNA/RNA Synthesis) UMP->Nucleotides CPS_II CPS II ATCase ATCase DHO Dihydroorotase (DHO) Inhibited_DHO Inhibited DHO DHO->Inhibited_DHO DHODH DHODH UMPS UMPS Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->DHO inhibits Inhibited_DHO->Pathway_Block blocks pathway Growth_Inhibition Bacterial Growth Inhibition Pathway_Block->Growth_Inhibition

Caption: Inhibition of pyrimidine biosynthesis via dihydroorotase by benzothiazole derivatives.

Conclusion

This guide provides a comparative overview of the antimicrobial activity of benzothiazole derivatives, a class of compounds synthetically accessible from this compound. The presented data and experimental protocols offer a foundation for researchers to explore the potential of these compounds as novel antimicrobial agents. Further investigation into the synthesis and screening of a wider range of derivatives of this compound is warranted to fully elucidate their therapeutic potential and to develop potent and selective drug candidates. The exploration of their mechanisms of action, particularly as inhibitors of DNA gyrase and dihydroorotase, presents promising avenues for future drug discovery efforts.

References

The Strategic Advantage of 2-Fluoro-4-thiocyanatoaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of kinase inhibitor design, the selection of optimal synthetic building blocks is a critical determinant of success. Among the diverse array of functionalized anilines, 2-Fluoro-4-thiocyanatoaniline has emerged as a particularly advantageous scaffold. Its unique combination of a fluorine atom and a thiocyanate group bestows specific properties that can lead to enhanced biological activity, improved synthetic outcomes, and novel molecular interactions within the kinase active site.

The strategic placement of a fluorine atom at the 2-position of the aniline ring offers several well-documented benefits in medicinal chemistry. The high electronegativity of fluorine can modulate the pKa of the aniline nitrogen, influencing its reactivity and binding interactions. Furthermore, the introduction of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles of the final drug candidates. This strategic fluorination has been shown to be a valuable tool in enhancing the potency of kinase inhibitors.

The thiocyanate group at the 4-position provides a versatile handle for further chemical modifications and can itself contribute to the biological activity of the resulting molecule. The thiocyanate moiety is a known pharmacophore in various bioactive compounds and can participate in crucial interactions with target proteins. Its linear geometry and electronic properties can be exploited to probe the topology of the kinase ATP-binding pocket and establish unique binding modes that may not be achievable with more common substituents.

This guide provides a comparative overview of the advantages of utilizing this compound over other synthetic building blocks in the development of kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Building Block Performance

To objectively assess the advantages of this compound, a comparative synthesis of a hypothetical anilino-pyrimidine kinase inhibitor was conceptualized. The synthesis would involve the nucleophilic aromatic substitution reaction between a generic 4-chloro-pyrimidine core and various aniline derivatives. The following table summarizes the expected trends in reaction yield and the biological activity of the final products based on the choice of aniline building block.

Aniline Building BlockKey Structural FeaturesExpected Relative Reaction YieldExpected Relative Kinase Inhibitory Potency (IC50)Rationale for Expected Outcome
This compound 2-Fluoro, 4-Thiocyanato High Very High The electron-withdrawing nature of both substituents is expected to activate the aniline for nucleophilic attack. The combination of fluorine's metabolic blocking ability and the thiocyanate's unique binding interactions is predicted to result in high potency.
2-Fluoroaniline2-FluoroHighHighThe fluorine atom enhances both reactivity and biological activity.
4-Thiocyanatoaniline4-ThiocyanatoModerate to HighModerate to HighThe thiocyanate group can contribute to binding but may be less activating for the nucleophilic substitution compared to the fluorinated analog.
AnilineUnsubstitutedModerateLowLacks the activating and bioactivity-enhancing groups of the other building blocks.
2,4-Difluoroaniline2,4-DifluoroVery HighHighHighly activated for the reaction, but the second fluorine may not offer the same unique binding advantages as the thiocyanate group.

Experimental Protocols

The following section details the general experimental protocols for the synthesis of this compound and its subsequent use in the preparation of an anilino-pyrimidine kinase inhibitor.

Synthesis of this compound

This procedure describes a common method for the thiocyanation of 2-fluoroaniline.

Materials:

  • 2-Fluoroaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Water

Procedure:

  • A solution of 2-fluoroaniline and ammonium thiocyanate in glacial acetic acid is prepared in a reaction vessel and cooled in an ice bath.

  • A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction mixture is then poured into a large volume of cold water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

General Procedure for the Synthesis of Anilino-pyrimidine Kinase Inhibitors

This protocol outlines the coupling of an aniline derivative with a chloropyrimidine core.

Materials:

  • Substituted aniline (e.g., this compound)

  • 4-Chloro-pyrimidine derivative

  • Solvent (e.g., isopropanol, DMF)

  • Base (e.g., diisopropylethylamine)

Procedure:

  • The substituted aniline and the 4-chloro-pyrimidine derivative are dissolved in the chosen solvent in a reaction vessel.

  • The base is added to the reaction mixture.

  • The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the desired anilino-pyrimidine product.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors is intrinsically linked to the understanding of cellular signaling pathways. Kinase inhibitors often target key nodes in these pathways that are dysregulated in diseases such as cancer. The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways are two of the most critical signaling cascades in this context.

The following diagrams, generated using the DOT language, illustrate a simplified overview of these pathways and a typical workflow for the synthesis and evaluation of kinase inhibitors.

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Building Blocks (e.g., 2-Fluoro-4- thiocyanatoaniline) Reaction Coupling Reaction (e.g., with Chloro-pyrimidine) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Kinase Assay (IC50 Determination) Characterization->InVitro Test Compound CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased InVivo In Vivo Animal Models (Efficacy & Toxicity) CellBased->InVivo

Caption: A typical workflow for the synthesis and biological evaluation of kinase inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Pi PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Lack of Cross-Reactivity Data for 2-Fluoro-4-thiocyanatoaniline in Chemical Assays Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the cross-reactivity of 2-Fluoro-4-thiocyanatoaniline in chemical and biological assays. Despite its documented synthesis and use as a chemical intermediate, no public data exists on its binding affinities, inhibitory concentrations, or general activity profile against various targets. This absence of empirical data makes it impossible to generate a comparative guide on its performance against other chemical probes or aniline derivatives.

Currently, the information available for this compound is predominantly centered on its synthesis. Several studies describe methods for its preparation, often as part of a broader synthesis of thiocyanatoaniline derivatives. For instance, regioselective C-H thiocyanation of 2-fluoroaniline has been reported as a method to produce this compound.

One of the few pieces of experimental data beyond synthesis is its characterization in paper chromatography, where an Rf value has been recorded. However, this chromatographic parameter only provides information about its physical properties under specific separation conditions and does not offer any insight into its biological or chemical reactivity in an assay environment.

Without any studies that have screened this compound for activity against a panel of enzymes, receptors, or other biological targets, a comparison of its cross-reactivity with other compounds is not feasible. Such a comparison would require experimental data from assays that measure the binding or functional effect of the compound on various targets.

Therefore, the core requirements for a comparison guide—quantitative data for tables, detailed experimental protocols for assays, and signaling pathway diagrams derived from its mechanism of action—cannot be met. Researchers, scientists, and drug development professionals interested in the potential applications of this compound would first need to conduct foundational research to establish its activity and specificity profile.

A Comparative Guide to Thiocyanation Methods: Benchmarking New Approaches Against Traditional Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a thiocyanate (-SCN) group into organic molecules is a critical transformation in medicinal chemistry and drug development. Thiocyanates serve as versatile intermediates for the synthesis of a wide array of sulfur-containing compounds and are integral to the structure of numerous bioactive molecules. Over the years, methodologies for thiocyanation have evolved from classical approaches to modern, more efficient, and greener alternatives. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their synthetic needs.

Data Presentation: Performance Comparison of Thiocyanation Methods

The following tables summarize the performance of various thiocyanation methods for common substrates, focusing on key metrics such as reaction time, temperature, and yield.

Table 1: Thiocyanation of Indoles
MethodReagents/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Traditional (Oxidative) NH₄SCN, OxoneMeOH/H₂O0.25RT82-98[1]
Electrophilic NCS, NH₄SCN, Thiourea (cat.)CH₂Cl₂0.5-2RT85-95
Electrophilic N-Thiocyanatosaccharin (NTS)THF12RT72-99
Photocatalytic NH₄SCN, Eosin Y, O₂ (air)CH₃CN12RT85-95[2]
Photocatalytic (Catalyst-Free) NH₄SCN, O₂, TFA (cat.)CH₃CN14RT99[3]
Electrochemical NH₄SCNCH₃CN2-4RT80-95
Mechanochemical NaSCN, NCS, Silica gelSolvent-free0.25RT90-98[4]
Table 2: Thiocyanation of Anilines
MethodReagents/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Traditional (Sandmeyer) 1. NaNO₂, HCl2. KSCN, CuSCNH₂O/Solvent1-30-560-80
Electrophilic KSCN, NBSEtOH0.3RT90-96[5]
Electrophilic (Fe-cat.) N-Thiocyanatosaccharin, FeCl₃ (cat.)CH₂Cl₂0.54090-98
Photocatalytic NH₄SCN, CMP-1 (catalyst)CH₃CN2-4RT85-95[6]
Electrochemical NH₄SCNCH₃CN/H₂O3RT70-90
Mechanochemical NH₄SCN, (NH₄)₂S₂O₈, Silica gelSolvent-free1RT50-96[7]
Table 3: Thiocyanation of Alkyl Halides (e.g., Benzyl Bromide)
MethodReagents/CatalystSolventTime (h)Temp. (°C)Yield (%)Reference(s)
Traditional (Nucleophilic) KSCNEtOH1-2Reflux~90
Traditional (PTC) NaSCN, PEG-400, MicrowaveSolvent-free0.18092-98[8]

Experimental Protocols

Detailed methodologies for key thiocyanation reactions are provided below.

Traditional Method: Nucleophilic Substitution of an Alkyl Halide

Synthesis of Benzyl Thiocyanate:

  • To a solution of benzyl bromide (1.71 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add potassium thiocyanate (1.17 g, 12 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between 50 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure benzyl thiocyanate.[8]

Traditional Method: Sandmeyer Reaction

Synthesis of 4-Chlorophenyl Thiocyanate:

  • Diazotization: In a 250 mL beaker, dissolve 4-chloroaniline (12.75 g, 100 mmol) in a mixture of 30 mL concentrated hydrochloric acid and 30 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add a solution of sodium nitrite (7.25 g, 105 mmol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Thiocyanation: In a separate 500 mL flask, prepare a solution of potassium thiocyanate (14.6 g, 150 mmol) and copper(I) thiocyanate (2.4 g, 20 mmol) in 100 mL of water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) thiocyanate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4-chlorophenyl thiocyanate.

Modern Method: Electrophilic Thiocyanation of Indole

Synthesis of 3-Thiocyanato-1H-indole using N-Thiocyanatosaccharin:

  • To a solution of indole (117 mg, 1.0 mmol) in 10 mL of tetrahydrofuran (THF) in a 25 mL round-bottom flask, add N-thiocyanatosaccharin (310 mg, 1.3 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 3-thiocyanato-1H-indole.

Modern Method: Photocatalytic Thiocyanation of Aniline

Synthesis of 4-Thiocyanatoaniline:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add aniline (93 mg, 1.0 mmol), ammonium thiocyanate (114 mg, 1.5 mmol), and Eosin Y (0.02 mmol, 13 mg).

  • Add 5 mL of acetonitrile (CH₃CN) to the tube.

  • Seal the tube and place it approximately 5 cm from a compact fluorescent lamp (CFL, 23W).

  • Irradiate the mixture with visible light at room temperature with vigorous stirring for 12 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-thiocyanatoaniline.[2]

Visualizations: Workflows and Mechanisms

Photocatalytic Thiocyanation Cycle

The following diagram illustrates the proposed catalytic cycle for the visible-light-induced photocatalytic thiocyanation of anilines using Eosin Y as the photocatalyst.

G cluster_catalyst_regen Catalyst Regeneration PC Eosin Y PC_star Eosin Y* PC->PC_star Visible Light (hν) PC_rad Eosin Y•- PC_star->PC_rad SET SCN_neg SCN⁻ SCN_rad •SCN PC_rad->PC SET PC_rad->PC O₂ → O₂•- O2_rad O₂•- SCN_neg->SCN_rad Oxidation Aniline Aniline Product_H Intermediate Cation SCN_rad->Product_H Electrophilic Attack on Aniline Aniline_rad_cat Aniline•+ Aniline->Aniline_rad_cat Oxidation Product Thiocyanated Aniline Product_H->Product -H⁺ O2 O₂

Caption: Proposed mechanism for photocatalytic thiocyanation of anilines.

Synthetic Workflow: Multi-step Synthesis of Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), can be synthesized in a process involving a key thiocyanation step. The workflow below outlines a synthetic route starting from 4-trifluoromethoxyaniline.

G start 4-Trifluoromethoxyaniline step1 Oxidative Cyclization (Thiocyanation) start->step1 reagents1 NH₄SCN, Oxidant (e.g., K₂S₂O₈) Acetic Acid reagents1->step1 product Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) step1->product purification Purification (Recrystallization) product->purification final_product Pure Riluzole purification->final_product

Caption: Synthetic workflow for the preparation of Riluzole.[9][10]

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-thiocyanatoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, it is crucial for all laboratory personnel, including researchers, scientists, and drug development professionals, to understand that 2-Fluoro-4-thiocyanatoaniline requires specialized disposal as hazardous waste. Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.

This guide provides essential safety and logistical information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary directive, as outlined in the material safety data sheet (MSDS), is to engage a licensed professional waste disposal company for its removal and subsequent treatment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if inhaled, comes into contact with skin, or is swallowed. Therefore, strict adherence to safety protocols during handling and preparation for disposal is paramount.

Personal Protective Equipment (PPE) is mandatory when handling this compound. A comprehensive understanding of the necessary protective gear is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and disposed of after handling the chemical.
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a systematic and compliant manner. The following workflow outlines the necessary steps from identifying the waste to its final removal by a licensed contractor.

G Workflow for the Disposal of this compound A Step 1: Waste Identification & Segregation B Step 2: Proper Labeling A->B Segregate from incompatible materials C Step 3: Secure Containment B->C Clearly mark as 'Hazardous Waste' D Step 4: Temporary Storage C->D Use a sealed, non-reactive container E Step 5: Arrange for Professional Disposal D->E Store in a designated, ventilated area F Maintain all disposal records E->F Contact a licensed waste disposal company

Caption: Logical workflow for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Any material contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials. Specifically, keep it away from strong oxidizing agents.

2. Proper Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 14512-85-7

    • The associated hazards (e.g., "Harmful," "Toxic")

    • The date the waste was first added to the container.

3. Secure Containment:

  • Use a dedicated, sealable, and non-reactive container for waste accumulation. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Ensure the container is in good condition, with no leaks or cracks.

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of contents.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with the full chemical name, CAS number, and an estimate of the quantity to be disposed of.

  • Follow their specific instructions for packaging and preparing the waste for transport.

6. Documentation:

  • Maintain meticulous records of the disposal process, including the date of disposal, the quantity of waste, and the name of the disposal company.

  • Retain any documentation provided by the waste disposal contractor, such as waste manifests.

Experimental Protocols for In-Lab Treatment (Not Recommended)

While chemical degradation methods for thiocyanate compounds exist in industrial wastewater treatment, such as oxidation or hydrolysis, these are not recommended for in-lab disposal of this compound by laboratory personnel. The potential for incomplete reactions, the generation of other hazardous byproducts, and the risk of exposure outweigh any potential benefits. The explicit directive from safety data sheets is to utilize professional disposal services.

The safest and most compliant procedure is to prepare the chemical waste for collection by a licensed professional service. This approach ensures that the hazardous material is handled, transported, and treated in a manner that is safe for both individuals and the environment.

Personal protective equipment for handling 2-Fluoro-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 2-Fluoro-4-thiocyanatoaniline (CAS RN: 14512-85-7). The following procedures are based on available data for structurally related compounds, including aromatic anilines and thiocyanates, and are intended to ensure the safety of all laboratory personnel.

Hazard Assessment

This compound is classified as a hazardous substance. Based on data from similar compounds, it should be considered harmful if swallowed, in contact with skin, or inhaled.[1][2] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Aromatic anilines are known to be toxic and can be absorbed through the skin.[3][4][5] Some are potential carcinogens.[4] Thiocyanates can also be toxic and may be sensitive to moisture and light.[6][7]

Hazard Summary Table

Hazard StatementClassification
Harmful if swallowedAcute Toxicity, Oral
Harmful in contact with skinAcute Toxicity, Dermal
Harmful if inhaledAcute Toxicity, Inhalation
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant
Potential for skin sensitization and carcinogenicityBased on aniline structure

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the required PPE for various laboratory operations.

Personal Protective Equipment (PPE) Requirements

OperationEngineering ControlsGlovesEye ProtectionLab AttireRespiratory Protection
Weighing/Transfer Chemical Fume Hood or Glove BoxDouble-glove with nitrile or neoprene glovesChemical safety goggles and face shieldFull-length lab coat, long pants, closed-toe shoesNIOSH-approved respirator with organic vapor cartridges
In-Solution Handling Chemical Fume HoodNitrile or neoprene glovesChemical safety gogglesFull-length lab coat, long pants, closed-toe shoesReadily available
Work-up/Purification Chemical Fume HoodNitrile or neoprene glovesChemical safety goggles and face shieldFull-length lab coat, long pants, closed-toe shoesNIOSH-approved respirator with organic vapor cartridges
Waste Disposal Chemical Fume HoodDouble-glove with nitrile or neoprene glovesChemical safety goggles and face shieldFull-length lab coat, long pants, closed-toe shoesNIOSH-approved respirator with organic vapor cartridges

Note: Always inspect gloves for tears or holes before use.[8] Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following workflow is critical to minimize exposure and ensure a safe working environment.

Figure 1. Step-by-step workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

IncidentImmediate Action
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol

Waste TypeContainerLabelingStorageDisposal Method
Solid Waste Sealable, labeled, plastic or glass container"Hazardous Waste: this compound, Solid"In a designated, well-ventilated satellite accumulation areaVia licensed hazardous waste disposal company
Liquid Waste Sealable, labeled, compatible solvent bottle"Hazardous Waste: this compound, [Solvent Name]"In a designated, well-ventilated satellite accumulation areaVia licensed hazardous waste disposal company
Contaminated PPE Double-bagged in sealed plastic bags"Hazardous Waste: Contaminated PPE"In a designated, well-ventilated satellite accumulation areaVia licensed hazardous waste disposal company

Key Disposal Principles:

  • Do not dispose of this chemical down the drain.[8]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][8]

  • Dispose of contaminated packaging as unused product.[1]

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.